

Spectroscopic data for TF-3-G-cThea (NMR, MS)

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Compound of Interest

Compound Name: TF-3-G-cThea

Cat. No.: B12420762

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A comprehensive analysis of the spectroscopic data for a distinct stereoisomer of Theaflavin-3-Gallate (TF-3-G), identified as isoneoTF-3-G, is presented in this technical guide. The following sections provide detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a workflow for the characterization of this compound, which is of significant interest to researchers in natural product chemistry and drug development.

While direct spectroscopic data for a compound explicitly named "**TF-3-G-cThea**" is not readily available in the current scientific literature, the detailed characterization of isoneoTF-3-G, a stereoisomer of TF-3-G, offers valuable insights. This compound was identified in black tea from *Camellia ptilophylla* and is formed by the oxidation of gallocatechin gallate and catechin.

[1]

Spectroscopic Data

The spectroscopic data for isoneoTF-3-G provides a detailed structural elucidation of the molecule.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirmed the molecular formula and mass of isoneoTF-3-G.

Ion	m/z
[M+H] ⁺	717.1449

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra were recorded in Methanol- d_4 . The chemical shifts (δ) are reported in parts per million (ppm).

^1H NMR Spectroscopic Data (600 MHz, Methanol- d_4)

Proton	Chemical Shift (δ , ppm)	Multiplicity	J (Hz)
H-1	7.96	s	1.3
H-2	7.57	s	
H-3	7.29	d	
H-4	6.92	s	6.5
H-5	5.41	q	
H-6	5.27	s	

^{13}C NMR Spectroscopic Data (151 MHz, Methanol- d_4)

Carbon	Chemical Shift (δ , ppm)
C-a	186.23
C-d	133.58
C-f	130.57
C-g	155.85
C-h	151.93
C-i	147.32
C-G1	167.46
C-G2	121.19
C-G4	146.52
C-G5	140.10
C-G6	146.52

Experimental Protocols

The following protocols were utilized for the acquisition of the spectroscopic data for isoneoTF-3-G.

Mass Spectrometry

The mass spectrometry analysis was conducted using a UPLC Q-TOF-LC/MS/MS instrument (1290-6540B, Agilent, Santa Clara, CA, USA) equipped with an ECLIPSE PLUS C18 column (1.8 μm , 2.1 \times 100 mm). Electron spray ionization (ESI) was used as the ion source.

- Scan Range: Full MS scans were performed in both positive and negative modes from m/z 100 to 1300 and m/z 100 to 1100, respectively.
- Gas Temperature: 300 $^{\circ}\text{C}$
- Gas Flow: 8 L/min

- Nebulizer Pressure: 45 psi
- Sheath Gas Temperature: 350 °C
- Sheath Gas Flow: 10 L/min

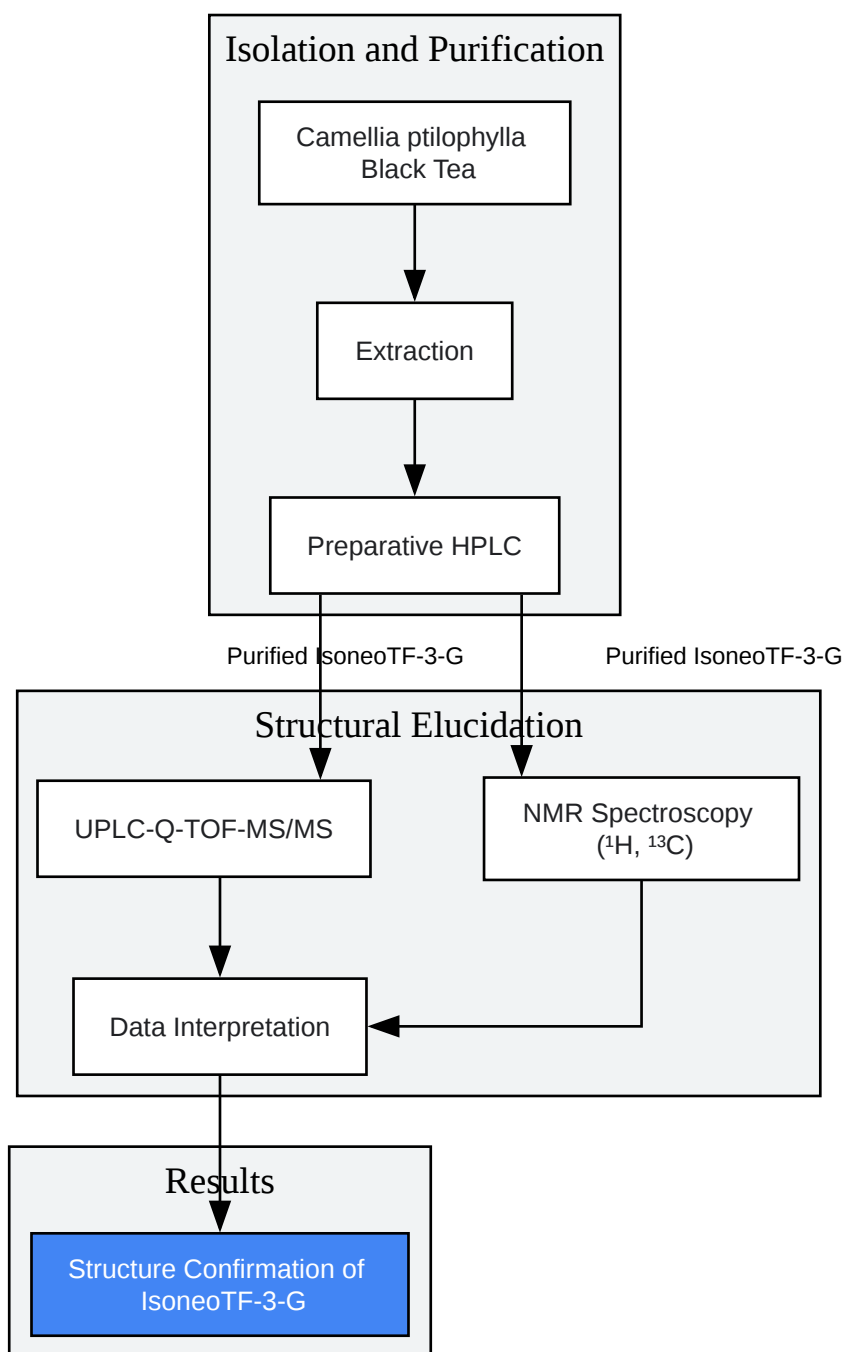
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on an AVANCE NEO 600 Digital NMR Spectrometer (Bruker, Fällanden, Switzerland).

- Solvent: Methanol-d₄
- Frequencies: ¹H and ¹³C resonance frequencies were 600 MHz and 151 MHz, respectively.
- Reference: Chemical shift values were referenced to Tetramethylsilane (TMS) at 0 ppm.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the isolation and characterization of isoneoTF-3-G.



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Workflow for the isolation and spectroscopic characterization of isoneoTF-3-G.

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References

- 1. mdpi.com [mdpi.com]
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